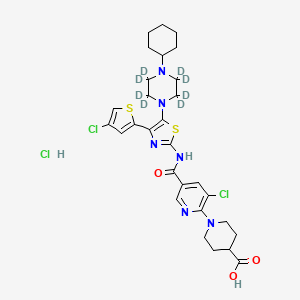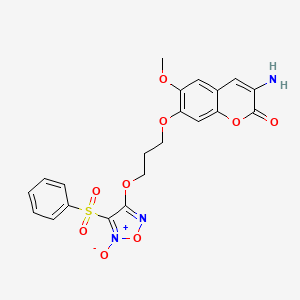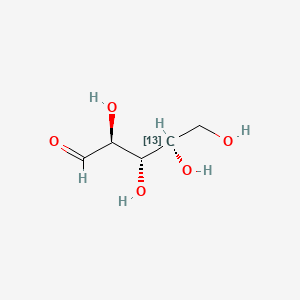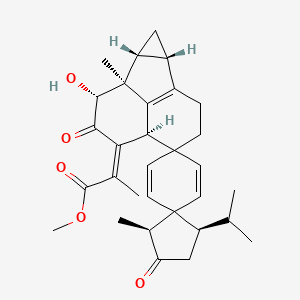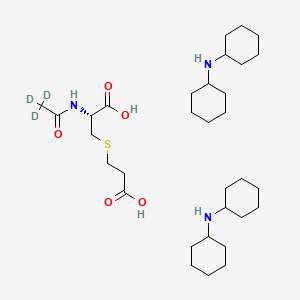
Ep300/CREBBP-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ep300/CREBBP-IN-3 is a small molecule inhibitor targeting the acetyltransferase activity of E1A-binding protein p300 (EP300) and CREB-binding protein (CREBBP). These proteins are crucial transcriptional coactivators involved in regulating gene expression through histone acetylation. This compound has shown promise in preclinical studies for its potential therapeutic applications, particularly in the treatment of hematological malignancies and other cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ep300/CREBBP-IN-3 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic strategies for similar inhibitors often involve:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of organic reactions, such as condensation, cyclization, and functional group modifications.
Functionalization: The core structure is further functionalized to introduce specific substituents that enhance the inhibitor’s binding affinity and selectivity for EP300 and CREBBP.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification methods to ensure high yield and purity. The production process must also comply with regulatory standards for pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Ep300/CREBBP-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, which may enhance or reduce its inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted analogs with different pharmacological properties .
Aplicaciones Científicas De Investigación
Ep300/CREBBP-IN-3 has a wide range of scientific research applications, including:
Cancer Research: The compound is being investigated for its potential to inhibit the growth of cancer cells, particularly in hematological malignancies such as acute myeloid leukemia.
Epigenetics: this compound is used to study the role of histone acetylation in gene expression and chromatin remodeling. It helps researchers understand the mechanisms by which EP300 and CREBBP regulate transcription.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting EP300 and CREBBP. Its structure-activity relationship (SAR) studies provide insights into designing more potent and selective inhibitors.
Immunology: Research has shown that EP300 and CREBBP play roles in immune cell differentiation and function.
Mecanismo De Acción
Ep300/CREBBP-IN-3 exerts its effects by inhibiting the acetyltransferase activity of EP300 and CREBBP. These proteins acetylate histone and non-histone proteins, regulating gene expression and chromatin structure. By inhibiting their activity, this compound disrupts the acetylation process, leading to altered gene expression and reduced proliferation of cancer cells. The compound specifically targets the acetyltransferase domain of EP300 and CREBBP, preventing the transfer of acetyl groups to lysine residues on histones .
Comparación Con Compuestos Similares
Ep300/CREBBP-IN-3 is part of a class of small molecule inhibitors targeting EP300 and CREBBP. Similar compounds include:
A-485: An indane spiro-oxazolidinedione that inhibits EP300/CREBBP acetyltransferase activity.
iP300w: A spiro-hydantoin with modifications to enhance potency and selectivity.
CPI-1612: An aminopyridine-based inhibitor with high potency and bioavailability
Uniqueness
This compound is unique in its specific binding affinity and selectivity for EP300 and CREBBP. Its structure allows for effective inhibition of the acetyltransferase activity, making it a valuable tool for studying epigenetic regulation and developing targeted therapies.
Propiedades
Fórmula molecular |
C26H25F4N5O3 |
|---|---|
Peso molecular |
531.5 g/mol |
Nombre IUPAC |
(2R,4R)-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)-1-[1-[4-(2,2,2-trifluoroacetyl)phenyl]cyclohexanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H25F4N5O3/c27-17-12-20(23(37)33-21-9-8-18-19(32-21)13-31-34-18)35(14-17)24(38)25(10-2-1-3-11-25)16-6-4-15(5-7-16)22(36)26(28,29)30/h4-9,13,17,20H,1-3,10-12,14H2,(H,31,34)(H,32,33,37)/t17-,20-/m1/s1 |
Clave InChI |
KBEWWRZSPXHLHF-YLJYHZDGSA-N |
SMILES isomérico |
C1CCC(CC1)(C2=CC=C(C=C2)C(=O)C(F)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)C(=O)C(F)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


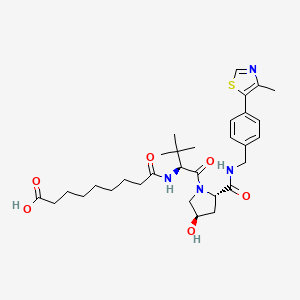
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
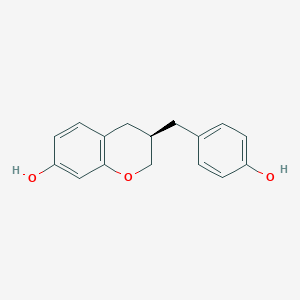
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
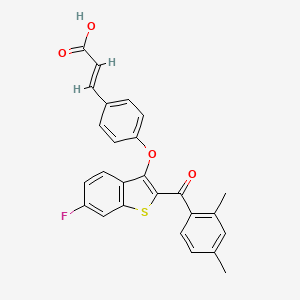
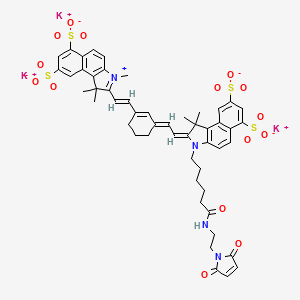
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

